molecular formula C12H12ClNOS B7813824 4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole

4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole

Cat. No.: B7813824
M. Wt: 253.75 g/mol
InChI Key: OFIOOGPUXMLIFM-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group, a methyl group, and a methylsulfanylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.

    Attachment of the Methylsulfanylphenyl Group: This step involves the substitution of a suitable phenyl derivative with a methylsulfanyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro- or tetrahydro-oxazole derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, alcohols; solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro-oxazole, tetrahydro-oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Another compound with a chloromethyl group and a similar oxazole ring structure.

    4-Chloromethyl-5-methyl-2-phenyl-oxazole: Similar structure but lacks the methylsulfanyl group.

Uniqueness

4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-8-11(7-13)14-12(15-8)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIOOGPUXMLIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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